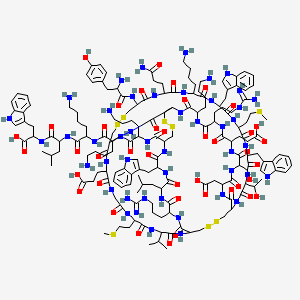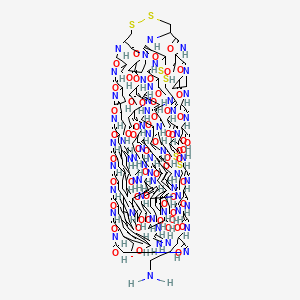
Catostomus urotensin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catostomus urotensin I is a 41-amino acid neuroendocrine peptide that belongs to the superfamily of corticotropin-releasing factors. It was first isolated from the urophysis of the white sucker fish, Catostomus commersoni, in 1982 . This peptide has been found throughout vertebrate species and plays a significant role in adaptive physiology, including stress-related responses and osmotic regulation .
Mecanismo De Acción
Mode of Action
UI acts as an agonist of the CRF receptor. It has pEC50 values of 11.46, 9.36, and 9.85 for human CRF1, human CRF2, and rat CRF2α receptors respectively, and Ki values of 0.4, 1.8, and 5.7 nM for hCRF1, rCRF2α, and mCRF2β receptors, respectively . This indicates that UI has a high affinity for these receptors and can effectively initiate a cellular response upon binding.
Biochemical Pathways
It is known that ui is involved in adaptive physiology, including stress-related responses and osmotic regulation . In the context of stress responses, UI may stimulate the release of adrenocorticotropic hormone (ACTH), leading to increased levels of cortisol .
Pharmacokinetics
It is known that ui can stimulate significant increases in circulating levels of plasma cortisol in goldfish . This suggests that UI can be effectively distributed in the body to exert its effects.
Result of Action
UI has been shown to stimulate ACTH release in the goldfish, which suggests that UI or a UI-like peptide may serve as a CRF in teleost fishes . This leads to increased levels of cortisol, a hormone that plays a crucial role in stress responses .
Action Environment
The action of UI can be influenced by environmental factors. For example, the expression of UI and CRH receptors in the olive flounder ovarian follicle changes in response to different stages of ovarian development . This suggests that the action, efficacy, and stability of UI can be influenced by the physiological state of the organism.
Análisis Bioquímico
Biochemical Properties
The biochemical characteristics of Catostomus Urotensin I have been investigated in the central nervous system (CNS) and pituitary of the lungfish, Protopterus annectens . The peptide interacts with various biomolecules, including enzymes and proteins, within these systems .
Cellular Effects
This compound has been found to influence cell function in the caudal neurosecretory system of the white sucker, Catostomus commersoni . It is present in all the cells of the system, both large and small, and has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function of the cells in which it is present .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . It may also affect its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cells of the caudal neurosecretory system of the white sucker, Catostomus commersoni . This localization may affect its activity or function .
Métodos De Preparación
The synthesis of Catostomus urotensin I involves the extraction from the caudal neurosecretory system of the white sucker fish. The peptide is isolated using immunocytochemical techniques, which localize the peptide within the neurosecretory cells
Análisis De Reacciones Químicas
Catostomus urotensin I undergoes various biochemical reactions, primarily involving its interaction with corticotropin-releasing hormone receptors. These interactions include binding with corticotropin-releasing hormone type I receptor and corticotropin-releasing hormone type II receptor in fish . The peptide’s major products from these reactions are involved in stress response and osmotic regulation.
Aplicaciones Científicas De Investigación
Catostomus urotensin I has several scientific research applications:
Comparación Con Compuestos Similares
Catostomus urotensin I is similar to other corticotropin-releasing hormone-like peptides, such as urocortin I. it is unique in its specific role in fish physiology and its potent effects on stress-related responses and osmotic regulation . Other similar compounds include urocortin II and urocortin III, which also belong to the corticotropin-releasing hormone superfamily .
Propiedades
Número CAS |
83930-33-0 |
|---|---|
Fórmula molecular |
C₂₁₀H₃₄₀N₆₂O₆₇S₂ |
Peso molecular |
4869.46 |
Secuencia |
One Letter Code: NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV-NH2 |
Sinónimos |
Catostomus urotensin I |
Origen del producto |
United States |
Q1: What is the significance of the structural similarity between Catostomus urotensin I and the dogfish neuropeptide?
A: The research paper describes the isolation and characterization of a novel neuropeptide from the dogfish Scyliorhinus canicula. [] This peptide exhibits a 51% structural similarity to this compound, a potent vasoconstrictor peptide found in teleost fish. [] This finding suggests a potential evolutionary link between the diffuse caudal neurosecretory system of elasmobranchs (like dogfish) and the urotensin I system in teleost fish.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


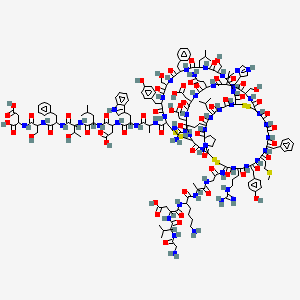






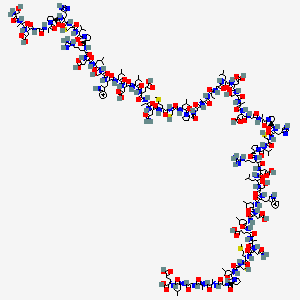
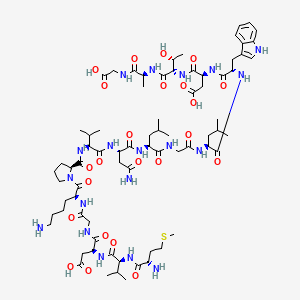
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
